molecular formula C16H12ClFN4O4S B10942914 N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide

N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide

Cat. No.: B10942914
M. Wt: 410.8 g/mol
InChI Key: AJOZOLLMXROSKD-UHFFFAOYSA-N
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Description

N~1~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a pyrazole ring, a benzyl group substituted with chlorine and fluorine, and a nitrobenzenesulfonamide moiety. Its multifaceted chemical properties make it a subject of interest in various fields, including medicinal chemistry and materials science.

Properties

Molecular Formula

C16H12ClFN4O4S

Molecular Weight

410.8 g/mol

IUPAC Name

N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C16H12ClFN4O4S/c17-15-10-21(9-11-1-3-12(18)4-2-11)19-16(15)20-27(25,26)14-7-5-13(6-8-14)22(23)24/h1-8,10H,9H2,(H,19,20)

InChI Key

AJOZOLLMXROSKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Benzyl Group: The benzyl group, substituted with chlorine and fluorine, is introduced via nucleophilic substitution reactions. This step may involve the use of 4-chlorobenzyl chloride and 4-fluorobenzyl chloride as starting materials.

    Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry techniques to enhance yield and purity. These methods often involve automated systems that precisely control reaction conditions, such as temperature, pressure, and reagent flow rates, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

N~1~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Biological Studies: Used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Materials Science: Employed in the development of novel materials with specific electronic and optical properties.

    Industrial Applications: Utilized in the synthesis of advanced polymers and as a precursor for other complex organic compounds.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and disruption of cellular signaling pathways. The nitro group and the sulfonamide moiety are crucial for its binding affinity to target proteins, while the benzyl group enhances its lipophilicity, facilitating cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE: shares similarities with other sulfonamide derivatives such as:

Uniqueness

The unique combination of the nitro group and the specific substitution pattern on the benzyl group distinguishes N1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE from other similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of N1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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